2,4-Dichloro-N-methylbenzenesulfonamide is an organic compound with the molecular formula . It is a derivative of benzenesulfonamide, characterized by the substitution of two chlorine atoms at the 2 and 4 positions of the benzene ring, along with a methyl group attached to the nitrogen atom of the sulfonamide group. This compound has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and biological research.
The compound is classified under sulfonamides, a class of compounds known for their antibacterial properties. It is synthesized primarily for use as an intermediate in the production of pharmaceuticals and agrochemicals. The synthesis involves specific reactions that allow for the introduction of functional groups critical for its biological activity .
The synthesis of 2,4-dichloro-N-methylbenzenesulfonamide typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with methylamine. The reaction is conducted in the presence of a base, such as pyridine, to facilitate the formation of the sulfonamide bond. The general reaction can be represented as follows:
This method is efficient and allows for high yields when optimized for industrial production . Alternative methods may involve variations in solvents and reaction conditions to improve yield and purity.
The molecular structure of 2,4-dichloro-N-methylbenzenesulfonamide features a benzene ring substituted with two chlorine atoms and a sulfonamide group. The key structural components include:
The compound's molecular weight is approximately 210.1 g/mol, and it exhibits distinct spectral characteristics in NMR and IR spectroscopy, which are used for structural confirmation .
2,4-Dichloro-N-methylbenzenesulfonamide can undergo several chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its biological activity .
The mechanism of action for 2,4-dichloro-N-methylbenzenesulfonamide primarily involves its interaction with specific enzymes and proteins. It acts as an inhibitor by binding to active sites or allosteric sites on target enzymes. This binding prevents substrate access and catalysis, leading to various biological effects, including antimicrobial activity. Research indicates that compounds like this can exhibit significant anticancer properties by inhibiting cell proliferation in cancer cell lines .
These properties are essential for determining the compound's handling requirements and potential applications .
2,4-Dichloro-N-methylbenzenesulfonamide has several applications in scientific research:
The therapeutic application of sulfonamides originated with Gerhard Domagk’s 1932 discovery of Prontosil Rubrum’s antibacterial properties, which catalyzed the development of first-generation sulfa drugs. These early agents functioned as para-aminobenzoic acid (PABA) antimetabolites, inhibiting bacterial folate synthesis. By the mid-20th century, research shifted toward exploiting the sulfonamide scaffold for non-antibiotic applications, culminating in the development of diuretics (e.g., acetazolamide), hypoglycemics (e.g., tolbutamide), and carbonic anhydrase inhibitors. The strategic incorporation of halogen substituents, particularly chlorine, emerged as a pivotal chemical modification to enhance bioactivity and receptor affinity. Within this context, 2,4-dichloro-N-methylbenzenesulfonamide represents an evolution in sulfonamide design—retaining the core sulfonamide pharmacophore while incorporating halogen atoms and N-alkylation to optimize target engagement and pharmacokinetics. Contemporary pharmacological studies focus on its role as a versatile intermediate for hybrid molecules and as a standalone agent with targeted bioactivities [1] [5] [8].
Table 1: Historical Milestones in Sulfonamide-Based Drug Development
Time Period | Key Advancement | Representative Agents |
---|---|---|
1930s | Antibacterial sulfonamides | Prontosil, Sulfanilamide |
1950s | Diuretic and carbonic anhydrase inhibitors | Acetazolamide, Furosemide |
1980s–2000s | Anticancer and antidiabetic sulfonamides | Indisulam, Tolbutamide analogs |
2010s–Present | Hybrid molecules with sulfonamide pharmacophore | Chalcone-sulfonamide conjugates |
The molecular architecture of 2,4-dichloro-N-methylbenzenesulfonamide (chemical formula: C₇H₇Cl₂NO₂S; molecular weight: 240.11 g/mol) integrates three critical elements: a benzenesulfonamide core, chlorine atoms at positions 2 and 4, and an N-methyl substitution. Spectroscopic characterization reveals defining features:
Functionally, the compound serves as a dual-purpose pharmacophore:
Table 2: Bioactivity of 2,4-Dichloro-N-Methylbenzenesulfonamide Hybrids
Hybrid Structure | Biological Target | Potency (IC₅₀) | Mechanistic Insight |
---|---|---|---|
Chalcone-sulfonamide conjugate (Derivative 5) | AGS gastric cancer cells | 0.89 µg/mL | Caspase-8/9 activation, mitochondrial depolarization |
Benzimidazole-sulfonamide analogue | Pseudomonas aeruginosa | MIC = 64 µg/mL | Competitive binding with DNA purine bases |
Quinoline-sulfonamide (INT131 analog) | PPARγ nuclear receptor | EC₅₀ = 4 nM | Partial agonism without helix-12 stabilization |
Halogenation Effects:Chlorine atoms at the ortho (C2) and para (C4) positions confer distinct advantages:
Methylation Effects:N-Methylation of the sulfonamide group modifies pharmacokinetic behavior through:
Table 3: Pharmacokinetic Impact of Halogenation and Methylation
Structural Feature | Pharmacokinetic Parameter | Effect Size vs. Non-Modified Analog | Biological Consequence |
---|---|---|---|
2,4-Dichloro substitution | Plasma half-life (t₁/₂) | 1.8-fold increase | Reduced oxidative metabolism |
2,4-Dichloro substitution | Membrane permeability (Papp) | 2.3-fold increase | Enhanced cellular uptake |
N-Methylation | CYP3A4-mediated clearance | 68% reduction | Higher oral bioavailability |
N-Methylation | Solubility (logS) | 0.5-unit decrease | Balanced hydrophobic binding interactions |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7